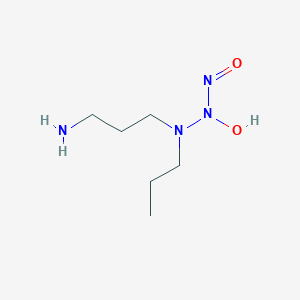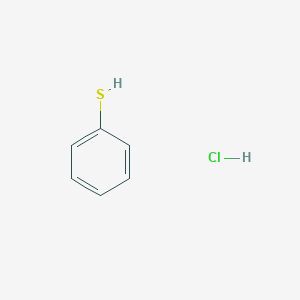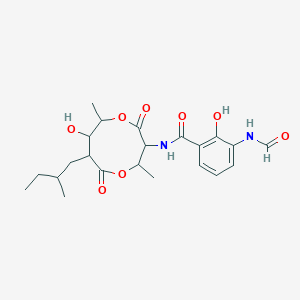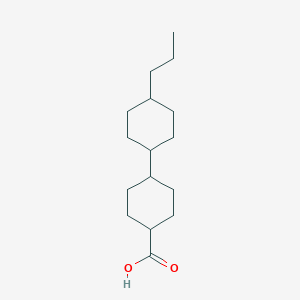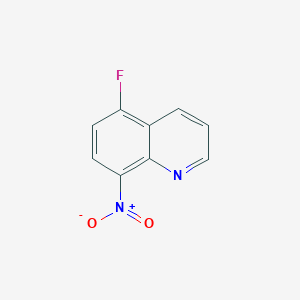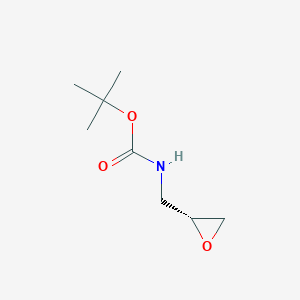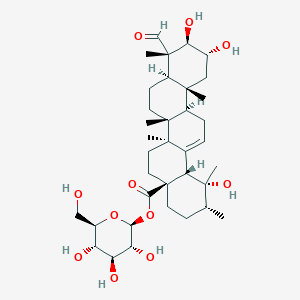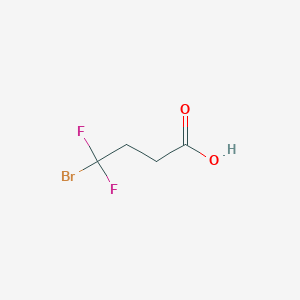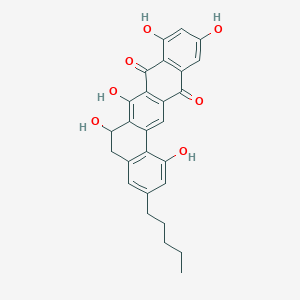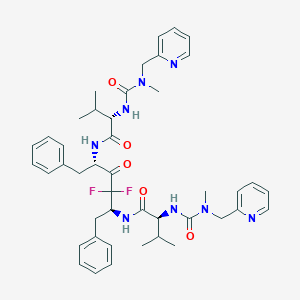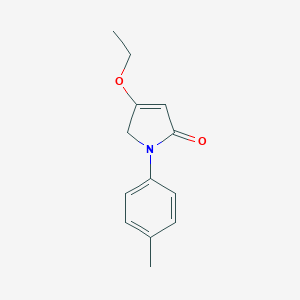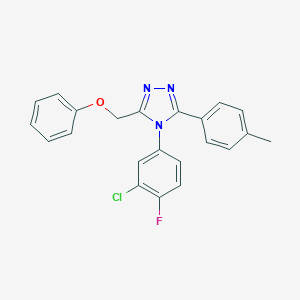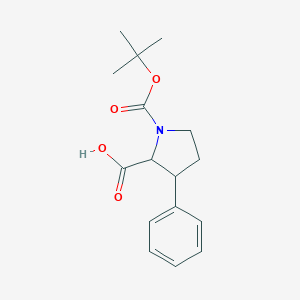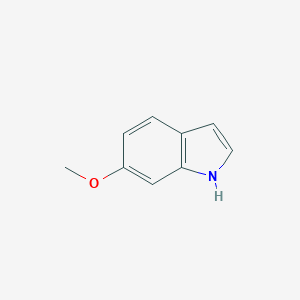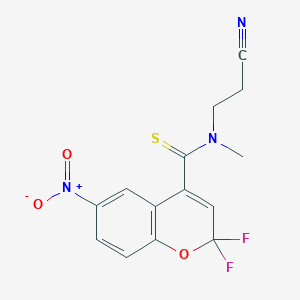
N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide, also known as CDM-1, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. CDM-1 is a chromene-based compound that has shown promising results in scientific research studies, particularly in the fields of cancer research and neuroscience.
作用機序
The mechanism of action of N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide is not fully understood. However, studies have suggested that N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide may exert its anti-cancer effects by inhibiting the activity of a protein called tubulin. Tubulin is essential for cell division and is a target for many anti-cancer drugs. N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide may also induce apoptosis in cancer cells by activating certain cellular pathways.
In the field of neuroscience, N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide may exert its neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide may enhance the activity of certain enzymes that are involved in cellular energy production.
生化学的および生理学的効果
N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide can induce apoptosis, inhibit cell division, and reduce tumor growth and metastasis. In the brain, N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide can protect neurons from oxidative stress and inflammation, and prevent neurodegeneration.
実験室実験の利点と制限
One of the main advantages of N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide is its potent anti-cancer and neuroprotective properties. Additionally, N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research involving N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide. One area of interest is the development of new formulations of N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide that can improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide and its potential applications in other fields, such as infectious disease research. Finally, clinical trials are needed to determine the safety and efficacy of N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide in humans.
合成法
N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide can be synthesized using a relatively simple and straightforward method. The synthesis involves the reaction of 2,2-difluoro-4-nitrobenzaldehyde with N-methylthiourea in the presence of sodium methoxide. The resulting product is then reacted with ethyl cyanoacetate to obtain N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide.
科学的研究の応用
N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide has been extensively studied for its potential applications in cancer research. Studies have shown that N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide has potent anti-cancer properties and can induce apoptosis (cell death) in cancer cells. Additionally, N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide has been shown to inhibit tumor growth and metastasis in animal models.
In the field of neuroscience, N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide has shown potential as a neuroprotective agent. Studies have shown that N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide can protect neurons from oxidative stress and prevent neurodegeneration in animal models of Parkinson's disease.
特性
CAS番号 |
152661-13-7 |
|---|---|
製品名 |
N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide |
分子式 |
C15H13F2N3O3S |
分子量 |
339.32 g/mol |
IUPAC名 |
N-(2-cyanoethyl)-2,2-difluoro-N-methyl-6-nitrochromene-4-carbothioamide |
InChI |
InChI=1S/C14H11F2N3O3S/c1-18(6-2-5-17)13(23)11-8-14(15,16)22-12-4-3-9(19(20)21)7-10(11)12/h3-4,7-8H,2,6H2,1H3 |
InChIキー |
LKUDLWNQCZSCQW-UHFFFAOYSA-N |
SMILES |
CN(CCC#N)C(=S)C1=CC(OC2=C1C=C(C=C2)[N+](=O)[O-])(F)F |
正規SMILES |
CN(CCC#N)C(=S)C1=CC(OC2=C1C=C(C=C2)[N+](=O)[O-])(F)F |
同義語 |
KC 399 KC-399 N-(2-cyanoethyl)-2,2-bisfluoromethyl-6-nitro-2H-1-benzopyran-4-carbothioamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



